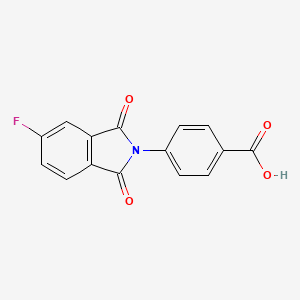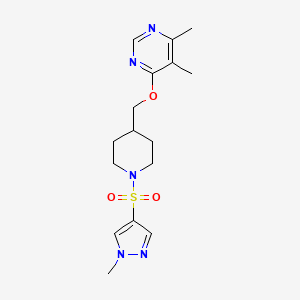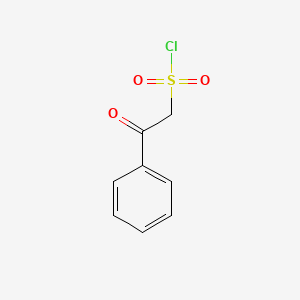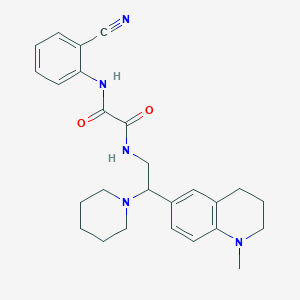
1-Benzyl-3-(3-hydroxycyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-hydroxycyclohexyl)urea is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of a benzyl group attached to a urea moiety, which is further connected to a cyclohexyl ring bearing a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-3-(3-hydroxycyclohexyl)urea It is known that 1,3-disubstituted ureas, a class to which this compound belongs, are effective inhibitors of soluble human epoxide hydrolase (seh) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
The exact mode of action of This compound Based on its structural similarity to other 1,3-disubstituted ureas, it can be inferred that it may inhibit the action of seh, thereby modulating the biochemical pathways associated with this enzyme .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to its inhibition of sEH. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules that play a role in inflammation, blood pressure regulation, and pain sensation . By inhibiting sEH, this compound may increase the levels of EETs, thereby influencing these physiological processes .
Result of Action
The molecular and cellular effects of This compound are likely related to its potential inhibition of sEH and the subsequent increase in EET levels. This could result in anti-inflammatory, antihypertensive, and analgesic effects . .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(3-hydroxycyclohexyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the urea cycle, potentially influencing the conversion of ammonia into urea for excretion . Additionally, it may interact with hydroxylamine and hydrazine to form oximes and hydrazones, respectively . These interactions suggest that this compound could be involved in regulating nitrogen metabolism and detoxification processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of enzymes involved in metabolic pathways, such as glycolysis and the Krebs cycle . This compound could also impact the expression of genes related to these pathways, thereby altering cellular energy production and overall metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing metabolic pathways . Additionally, its interactions with proteins and nucleic acids could lead to changes in gene expression, further affecting cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies could lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and nitrogen metabolism . It interacts with enzymes and cofactors that regulate these pathways, potentially influencing metabolic flux and metabolite levels. By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-hydroxycyclohexyl)urea typically involves the reaction of benzyl isocyanate with 3-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives.
Scientific Research Applications
1-Benzyl-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(cyclohexylmethyl)urea
- 1-Benzyl-3-(2-hydroxycyclohexyl)urea
- 1-Benzyl-3-(4-hydroxycyclohexyl)urea
Uniqueness
1-Benzyl-3-(3-hydroxycyclohexyl)urea is unique due to the specific position of the hydroxyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-8-4-7-12(9-13)16-14(18)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWQRAPVHVLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
![4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2586746.png)



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2586757.png)
![2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2586758.png)


![2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B2586762.png)
